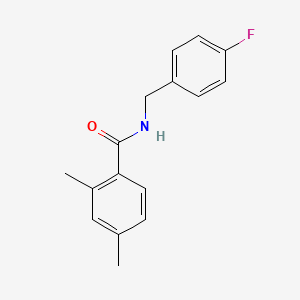

N-(4-fluorobenzyl)-2,4-dimethylbenzamide

Description

N-(4-Fluorobenzyl)-2,4-dimethylbenzamide is a fluorinated benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group and a 4-fluorobenzylamine moiety. Fluorinated benzamides are widely studied in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to participate in hydrogen bonding, which influences molecular recognition and crystal packing .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO/c1-11-3-8-15(12(2)9-11)16(19)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCRGOMCGIUNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to interact with beta-secretase 1 in humans. Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s disease.

Mode of Action

It is plausible that it might interact with its target protein in a manner similar to other benzylamine derivatives, potentially acting as an inhibitor or modulator.

Biochemical Pathways

Given the potential interaction with beta-secretase 1, it might influence the amyloidogenic pathway involved in the pathogenesis of alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : Contains a 2,4-difluorophenyl group instead of a 4-fluorobenzyl group.

- Key Features : The presence of two fluorine atoms on the phenyl ring enhances hydrogen bonding and molecular stacking, as observed in crystallographic studies .

- Implications: Increased fluorine content may improve solubility but could alter receptor binding compared to mono-fluorinated analogs.

N-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (2m)

- Structure : Incorporates a hydroxamic acid group (-CONHOH) and a 3,5-dimethylbenzamide core.

- Key Features : The hydroxamic acid moiety is critical for histone deacetylase (HDAC) inhibitory activity, as seen in compound 2m (mp: 185–187 °C) .

- Implications : Unlike 2m, the target compound lacks the hydroxamic acid group, suggesting divergent pharmacological applications.

4-Bromo-N-(2-nitrophenyl)benzamide (4MNB)

- Structure : Features a nitro group and bromine substituent.

- Implications : Compared to the target compound, 4MNB’s nitro group may reduce metabolic stability but enhance interactions with aromatic-binding enzyme pockets.

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.